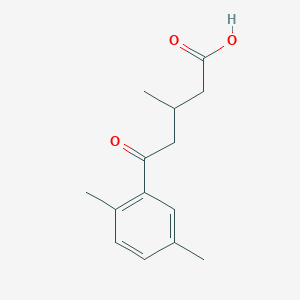
5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index, as well as chemical properties like acidity/basicity, reactivity, and stability.Wissenschaftliche Forschungsanwendungen
Heterocyclic Rearrangement and Oxadiazole Synthesis
Research by Potkin et al. (2012) and Potkin et al. (2009) involves the transformation of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, which then rearrange to form 1,2,5-oxadiazoles. This process includes the use of compounds like 5-(2,5-dimethylphenyl)-3-methyl-5-oxovaleric acid in the synthesis of oxadiazoles and isoxazoles, indicating its importance in synthetic organic chemistry and pharmaceuticals (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012); (Potkin, Petkevich, & Kurman, 2009).
Interorgan Signaling and Metabolomics
Whitehead et al. (2021) discuss the role of small molecule metabokines like 3-methyl-2-oxovaleric acid in the physiological interorgan signaling network. This research highlights the potential of 5-oxovaleric acid derivatives in understanding metabolic processes and energy expenditure (Whitehead et al., 2021).
Photoremovable Protecting Group in Organic Synthesis
Zabadal et al. (2001) and Klan et al. (2000) explore the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids, which is relevant for “caged compounds” in biochemistry. This signifies the potential application of related compounds like 5-(2,5-dimethylphenyl)-3-methyl-5-oxovaleric acid in the field of organic synthesis and drug development (Zabadal et al., 2001); (Klan, Zabadal, & Heger, 2000).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storing the compound.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
5-(2,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-4-5-11(3)12(6-9)13(15)7-10(2)8-14(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTXPVGEWWEPOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645501 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
92864-23-8 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

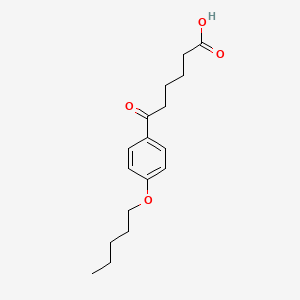
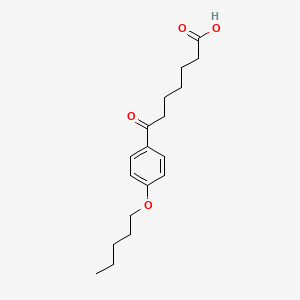
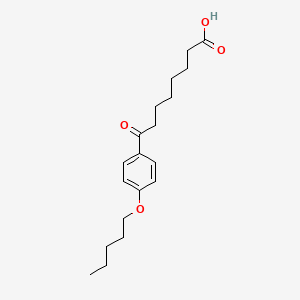
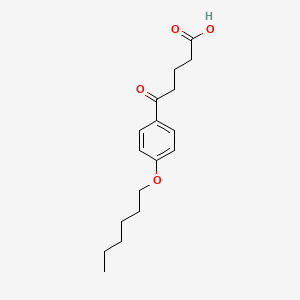
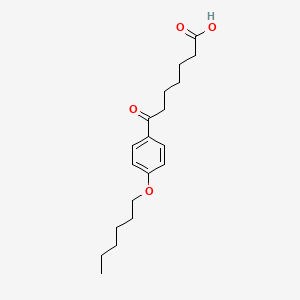
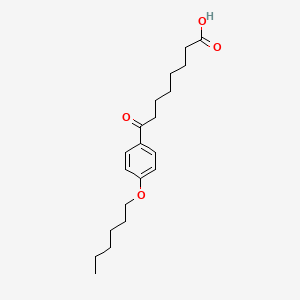
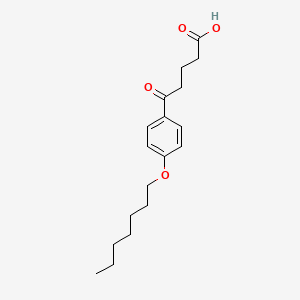
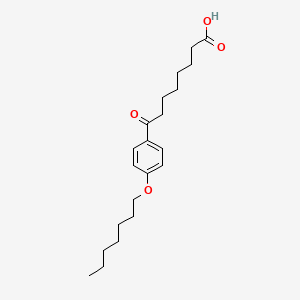
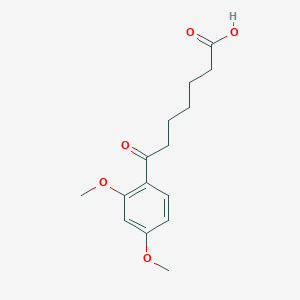
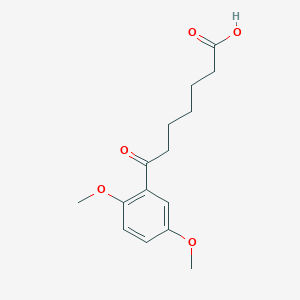
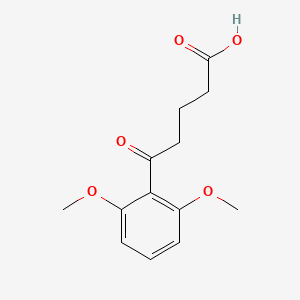
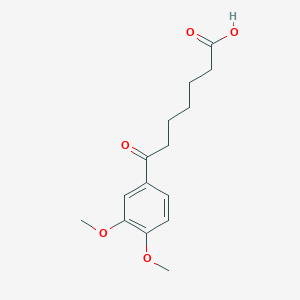
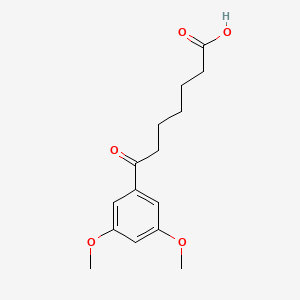
![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)